molecular formula C8H12 B14598514 Cyclopropane, (3-methyl-1,2-butadienyl)- CAS No. 60166-72-5

Cyclopropane, (3-methyl-1,2-butadienyl)-

Cat. No.: B14598514
CAS No.: 60166-72-5
M. Wt: 108.18 g/mol
InChI Key: GREHIJIDVDLPBU-UHFFFAOYSA-N
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Description

Cyclopropane, (3-methyl-1,2-butadienyl)-, also known by its IUPAC name (3-methylbuta-1,2-dien-1-yl)cyclopropane, is an organic compound with the molecular formula C8H12 . This compound features a cyclopropane ring substituted with a 3-methyl-1,2-butadienyl group, making it a unique structure with interesting chemical properties.

Chemical Reactions Analysis

Cyclopropane, (3-methyl-1,2-butadienyl)-, undergoes various types of chemical reactions, including:

Scientific Research Applications

Cyclopropane, (3-methyl-1,2-butadienyl)-, has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in understanding enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropane, (3-methyl-1,2-butadienyl)-, involves its interaction with various molecular targets. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in a variety of chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable intermediates that facilitate further transformations .

Comparison with Similar Compounds

Cyclopropane, (3-methyl-1,2-butadienyl)-, can be compared with other cyclopropane derivatives such as:

Cyclopropane, (3-methyl-1,2-butadienyl)-, stands out due to its unique substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

60166-72-5

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

InChI

InChI=1S/C8H12/c1-7(2)3-4-8-5-6-8/h4,8H,5-6H2,1-2H3

InChI Key

GREHIJIDVDLPBU-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CC1CC1)C

Origin of Product

United States

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